1-(3,5-Dichlorobenzyl)azetidine

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

1-(3,5-Dichlorobenzyl)azetidine (CAS 1864114-95-3) is a four-membered, nitrogen-containing saturated heterocycle (azetidine) bearing a 3,5-dichlorobenzyl substituent at the N-1 position, with molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.10 g/mol. This scaffold combines the intrinsic ring strain of azetidine (approximately 26 kcal/mol) with the electron-withdrawing and lipophilic character of the 3,5-dichlorophenyl moiety, yielding a building block whose physicochemical and potential biological profile diverges from both its unsubstituted benzyl analogue and its five- or six-membered ring congeners (pyrrolidine, piperidine).

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
Cat. No. B15330749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorobenzyl)azetidine
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2
InChIKeyDBMRIGBAEURFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorobenzyl)azetidine: Technical Baseline for Procurement and Research Selection


1-(3,5-Dichlorobenzyl)azetidine (CAS 1864114-95-3) is a four-membered, nitrogen-containing saturated heterocycle (azetidine) bearing a 3,5-dichlorobenzyl substituent at the N-1 position, with molecular formula C₁₀H₁₁Cl₂N and a molecular weight of 216.10 g/mol . This scaffold combines the intrinsic ring strain of azetidine (approximately 26 kcal/mol) [1] with the electron-withdrawing and lipophilic character of the 3,5-dichlorophenyl moiety, yielding a building block whose physicochemical and potential biological profile diverges from both its unsubstituted benzyl analogue and its five- or six-membered ring congeners (pyrrolidine, piperidine). As of 2026, this compound has not been the subject of any dedicated primary research publication reporting quantitative biological activity; the ChEMBL database records no published bioactivity data, and the ZINC database lists it as having no known or predicted activity [2].

Why 1-(3,5-Dichlorobenzyl)azetidine Cannot Be Replaced by Generic Azetidine or Piperidine Analogs


The 1-(3,5-dichlorobenzyl)azetidine scaffold integrates three structural features—a four-membered ring, a benzylic linker, and a 3,5-dichloro substitution pattern—each of which independently modulates physicochemical properties and potential target engagement. Replacing the azetidine ring with a pyrrolidine or piperidine alters ring strain energy (azetidine ≈ 26 kcal/mol vs. piperidine ≈ 6 kcal/mol), nitrogen basicity (conjugate acid pKa ≈ 11.3 for azetidine vs. ≈ 11.1 for pyrrolidine vs. ≈ 11.2 for piperidine in water), and C–N–C bond angle geometry, directly impacting conformational preferences, metabolic stability, and hydrogen-bonding capacity [1]. Substituting the 3,5-dichlorobenzyl group with an unsubstituted benzyl or a mono-chlorobenzyl group changes logP (estimated logP for the dichloro compound: ~2.8–3.2 vs. ~2.0 for the unsubstituted analogue), electron density on the aromatic ring, and potential for halogen bonding . These cumulative differences mean that in-class compounds cannot be treated as interchangeable surrogates without quantitative re-validation in the specific assay or synthesis context.

Quantitative Differentiation Evidence for 1-(3,5-Dichlorobenzyl)azetidine Against Key Analogs


Ring Strain and Basicity: Azetidine vs. Piperidine Core Comparison

The azetidine core in 1-(3,5-dichlorobenzyl)azetidine possesses a ring strain energy of approximately 26 kcal/mol, substantially higher than pyrrolidine (~6.5 kcal/mol) and piperidine (~6 kcal/mol) [1]. This energetic penalty translates into a lower conjugate acid pKa for the parent azetidine (pKa ≈ 11.3 in water) compared to the acyclic reference dimethylamine (pKa ≈ 10.7), whereas piperidine (pKa ≈ 11.2) and pyrrolidine (pKa ≈ 11.1) exhibit basicities closer to acyclic amines [1][2]. The heightened ring strain also renders the azetidine ring more susceptible to nucleophilic ring-opening reactions and acid-catalyzed decomposition pathways [3], a property that is both a synthetic handle and a stability consideration distinct from piperidine analogs.

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Lipophilicity Modulation: 3,5-Dichlorobenzyl vs. Unsubstituted Benzyl Analogue

Introduction of two chlorine atoms at the 3- and 5-positions of the benzyl substituent increases lipophilicity relative to the unsubstituted 1-benzylazetidine. Based on computational estimates (ALogPS, XLogP3), 1-(3,5-dichlorobenzyl)azetidine has an estimated logP of 2.8–3.2, compared to approximately 1.8–2.0 for 1-benzylazetidine . The 3,5-dichloro pattern also presents a symmetric electron-withdrawing effect (Hammett σₘ ≈ 0.37 per chlorine) that reduces the electron density of the aromatic ring without introducing the steric or electronic asymmetry of mono-chloro or ortho/para-dichloro isomers [1]. This combination enhances passive membrane permeability potential while maintaining a defined molecular electrostatic surface that can engage in halogen-bonding interactions with target proteins [2].

Drug Design ADME Optimization LogP Tuning

Anti-Trypanosomal Activity: N-(3,5-Dichlorobenzyl)piperidine Analogs as Ring-Size Comparator

In a direct comparative study of N-(3,5-dichlorobenzyl) heterocycles, piperidine-based analog 29a bearing a 5-methoxyindole substituent exhibited a GI50 of 1.6 μM against Trypanosoma brucei (causative agent of Human African Trypanosomiasis), while the corresponding piperidine analog 29f with a 7-azaindole substitution showed a 4-fold loss in potency (GI50 ≈ 6.4 μM) [1]. This dataset establishes the N-(3,5-dichlorobenzyl) pharmacophore as a viable scaffold for anti-trypanosomal activity, but the impact of contracting the ring from piperidine (6-membered) to azetidine (4-membered) on both potency and target engagement remains uncharacterized due to the absence of published data for the azetidine congener [2].

Neglected Tropical Disease Antiparasitic Drug Discovery Trypanosoma brucei

Synthetic Utility: Azetidine Ring as a Latent Functional Handle vs. Piperidine

The azetidine ring in 1-(3,5-dichlorobenzyl)azetidine can undergo acid-catalyzed or nucleophile-triggered ring-opening reactions to generate linear 3-substituted propylamine derivatives, a reactivity profile not available to the corresponding pyrrolidine or piperidine analogs under comparable mild conditions [1]. This ring strain-driven reactivity has been exploited in diversity-oriented synthesis: azetidines serve as precursors to 1,3-diamines, pyrrolidines (via ring expansion), and polyamine natural product analogs [2]. In contrast, piperidine rings are essentially strain-free and require harsh conditions for ring scission. This differential makes the azetidine scaffold uniquely suited for synthetic strategies that involve late-stage ring-opening diversification—a capability not replicated by 5- or 6-membered ring congeners [1].

Organic Synthesis Ring Expansion Medicinal Chemistry Building Block

Absence of Published Bioactivity Data as a Differentiation Point vs. Data-Rich Piperidine Analogs

The ZINC database entry for 1-(3,5-dichlorobenzyl)azetidine (ZINC58633050) explicitly records no known activity and no predicted activity in any target or phenotypic assay, and the ChEMBL database contains no published bioactivity record for this compound as of 2026 [1]. This stands in marked contrast to N-(3,5-dichlorobenzyl)piperidine derivatives, which have published GI50, Ki, and IC50 values against multiple targets, including T. brucei proliferation (GI50 = 1.6–6.4 μM), methionyl-tRNA synthetase, and various GPCRs [2]. For researchers seeking unexplored chemical space, this data gap represents an opportunity to establish first-in-class SAR for the azetidine variant in a given target family, whereas the piperidine space is already partially mapped. Conversely, for groups requiring pre-existing activity data to justify investment, this absence constitutes a risk factor.

Chemical Biology Novel Chemical Space Target Identification

High-Value Application Scenarios for 1-(3,5-Dichlorobenzyl)azetidine Based on Quantitative Differentiation Evidence


Phenotypic Screening for Anti-Trypanosomal or Antiparasitic Lead Discovery

Based on the established anti-trypanosomal activity of N-(3,5-dichlorobenzyl)piperidine analogs (GI50 = 1.6 μM against T. brucei for compound 29a) [1], researchers may deploy 1-(3,5-dichlorobenzyl)azetidine as a ring-contracted probe to investigate whether the four-membered ring alters potency, target engagement (e.g., TbMetRS inhibition vs. off-target mechanisms), or selectivity relative to the piperidine series. The azetidine variant's distinct ring strain and geometry make it a valid SAR expansion tool for this target family.

Chemical Biology Probe Development in Unexplored Target Space

The absence of any published bioactivity data for 1-(3,5-dichlorobenzyl)azetidine [2] positions it as a true 'blank slate' for broad-panel phenotypic or target-based screening. Unlike data-rich piperidine analogs, this compound offers a clean starting point for de novo target identification via chemical proteomics or affinity-based profiling, with reduced risk of rediscovering known pharmacology.

Diversity-Oriented Synthesis and Fragment Library Construction

Leveraging the azetidine ring's susceptibility to ring-opening reactions (ring strain ~26 kcal/mol) [3], this compound can serve as a central intermediate for generating diverse 3-substituted propylamine libraries via nucleophilic ring-opening, or for ring-expansion to pyrrolidine scaffolds. This reactivity is unavailable to the corresponding piperidine congeners, offering a synthetic diversification node that can multiply chemical library complexity from a single procurement.

LogP-Driven Permeability Optimization in CNS or Intracellular Target Programs

With an estimated logP of ~2.8–3.2 , 1-(3,5-dichlorobenzyl)azetidine occupies a lipophilicity window consistent with passive blood-brain barrier penetration and intracellular target access. For programs targeting CNS or intracellular parasitic diseases, this physicochemical profile—combined with the ring strain-driven metabolic lability of the azetidine—offers a differentiated alternative to the more lipophilic and metabolically distinct piperidine analogs.

Quote Request

Request a Quote for 1-(3,5-Dichlorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.